molecular formula C11H20O2Si B8796764 4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone CAS No. 56745-67-6

4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone

Cat. No. B8796764
CAS RN: 56745-67-6
M. Wt: 212.36 g/mol
InChI Key: DAPZSGCXUJECAI-UHFFFAOYSA-N
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Description

4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone is a useful research compound. Its molecular formula is C11H20O2Si and its molecular weight is 212.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56745-67-6

Product Name

4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-enone

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3

InChI Key

DAPZSGCXUJECAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-2-cyclopentenone (191 g, 1.95 mol, prepared in example 1) and triethylamine (430 mL, 3.09 mol) in anhydrous tetrahydrofuran (1L) is treated with 4-dimethylaminopyridine (4.90 g, 40.0 mmol). The solution is cooled to 0° C. and treated portionwise, over 10 minutes, with tert-butyldimethylsilyl chloride (278 g, 1.84 mol) maintaining the temperature at or below 10° C. The reaction is then allowed to stir overnight at room temperature. It is then poured into aqueous HCl (0.5N, 1L). The phases are separated and the aqueous phase is extracted with heptane (2×1L). The organic phase and organic extracts are combined, washed with aqueous HCl (0.5N, 2×500 mL), then 5% sodium bicarbonate (500 mL), then brine (500 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum (40° C., 20 mmHg) to provide the title compound (325 g). This is purified by Kugelrohr distillation (70°-80° C., 1 mmHg) to provide the title compound (282 g, 72% yield) as a light yellow oil, Rf =0.55, 20% ethyl acetate/hexane, GC retention time is 14.97 minutes; 1H NMR (CDCl3) δ7.48 (dd, J=5.7, 2.4 Hz, 1H), 6.20 (d, J=5.7 Hz, 1H), 4.95-4.99 (m, 1H), 2.72 (dd, J=18.2, 6.0 Hz, 1H), 2.25 (dd, J=18.2, 2.3 Hz, 1H), 0.88 (s, 9H), 0.11 (s, 6H); 13C NMR (CDCl3) δ 206.4, 163.8, 134.4, 70.8, 44.9, 25.7, 25.6, 18.0; IR (neat) νmax 2957, 2931, 2887, 2858, 1725 cm-1 ; MS (EI) m/e (% relative intensity) 212 (M+, 5), 155 (M+ -57,100).
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191 g
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430 mL
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4.9 g
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278 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
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1.13 g
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15 mL
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660 mg
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